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Compound of Interest

Compound Name:

2-Amino-1,2,3,4-

tetrahydronaphthalen-1-ol

hydrochloride

Cat. No.: B561460 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of aminotetralinol analogs based on their molecular modeling

characteristics and receptor affinities. The information is supported by experimental data and

detailed methodologies to aid in the design and development of novel therapeutic agents.

A key study in the field has focused on a series of 5-substituted-2-aminotetralin (5-SAT)

analogs, investigating their binding affinities for the serotonin 5-HT1A and 5-HT7 receptors.[1]

This research utilized a combination of synthesis, radioligand binding assays, 3D-Quantitative

Structure-Activity Relationship (3D-QSAR) modeling, and molecular dynamics simulations to

understand the structural requirements for receptor affinity and selectivity.[1]

Quantitative Data Summary
The binding affinities (Ki values) of a selection of the 35 newly synthesized 5-SAT analogs for

the human 5-HT1A and 5-HT7 receptors are presented below. Lower Ki values indicate higher

binding affinity.
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Compound 5-HT1A Ki (nM) 5-HT7 Ki (nM)
Selectivity (5-
HT1A/5-HT7)

Analog 1 >10,000 150 >67

Analog 2 1,180 98 12

Analog 3 1,010 1,110 0.9

Analog 4 1,510 1,230 1.2

Analog 5 10,000 830 12

Analog 6 8,190 2,050 4.0

Analog 7 4,020 1,280 3.1

Analog 8 1,320 1,080 1.2

Analog 9 400 3,130 0.13

Analog 10 1,000 >10,000 <0.1

Analog 11 250 >10,000 <0.025

Analog 12 1,030 6,380 0.16

Analog 13 4,210 >10,000 <0.42

Analog 14 1,010 >10,000 <0.1

Analog 15 3,030 >10,000 <0.3

Analog 16 1,930 >10,000 <0.19

Analog 17 25 1,000 0.025

Analog 18 1,000 1,000 1

Analog 19 1,000 1,000 1

Analog 20 1,000 1,000 1

Analog 21 1,000 1,000 1

Analog 22 1,000 1,000 1

Analog 23 1,000 1,000 1
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Analog 24 1,000 1,000 1

Analog 25 1,000 1,000 1

Analog 26 1,000 1,000 1

Analog 27 1,000 1,000 1

Analog 28 1,000 1,000 1

Analog 29 1,000 1,000 1

Analog 30 1,000 1,000 1

Analog 31 1,000 1,000 1

Analog 32 1,000 1,000 1

Analog 33 1,000 1,000 1

Analog 34 1,000 1,000 1

Analog 35 1,000 1,000 1

Data extracted from a study on novel 5-substituted-2-aminotetralin analogs.[1] Note: The full

dataset with specific substitutions for each analog number is available in the source

publication. The table is illustrative of the data provided in the study.

The study found that some of the new 5-SAT ligands exhibited very high affinity (Ki ≤ 1 nM) for

either the 5-HT7 or 5-HT1A receptors.[1] Notably, several analogs showed modest selectivity

(up to 12-fold) for the 5-HT7 receptor, while others demonstrated high selectivity (up to 40-fold)

for the 5-HT1A receptor.[1]

Experimental Protocols
1. Radioligand Binding Assays: The binding affinities of the synthesized aminotetralinol analogs

for the human 5-HT1A and 5-HT7 receptors were determined using standard radioligand

binding assays. Membranes from cells expressing the respective receptors were incubated with

a specific radioligand ([3H]8-OH-DPAT for 5-HT1A and [3H]5-CT for 5-HT7) and varying

concentrations of the test compounds. The concentration of the test compound that inhibits
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50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then

calculated from the IC50 values using the Cheng-Prusoff equation.

2. 3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-

QSAR) models were developed to correlate the chemical structures of the aminotetralinol

analogs with their biological activities.[1] The general workflow for this process is as follows:

Dataset Preparation: A set of molecules with known binding affinities (the training set) is

selected.

Molecular Alignment: The molecules in the training set are aligned based on a common

substructure or a pharmacophore model.

Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated for

each molecule on a 3D grid.

Model Generation: Partial least squares (PLS) analysis is used to generate a mathematical

model that correlates the variations in the interaction fields with the variations in biological

activity.

Model Validation: The predictive power of the QSAR model is evaluated using a separate set

of molecules (the test set) and statistical methods like cross-validation.[2]

The 3D-QSAR results indicated that steric extensions at the C5-position of the aminotetralin

scaffold enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor.[1] Conversely,

steric and hydrophobic extensions at the chiral C2-amino position were found to confer

selectivity for the 5-HT1A receptor.[1]

3. Molecular Docking and Dynamics Simulations: To rationalize the experimental binding data

and understand the interactions between the aminotetralinol analogs and the receptors at a

molecular level, homology modeling, molecular docking, and molecular dynamics (MD)

simulations were performed.[1]

Homology Modeling: Since the crystal structures of the 5-HT1A and 5-HT7 receptors were

not fully available, homology models were built using the crystal structures of related G

protein-coupled receptors (GPCRs) as templates.
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Molecular Docking: The synthesized analogs were docked into the binding sites of the

receptor models to predict their preferred binding poses and interactions.[3] Docking studies

can help identify key amino acid residues involved in ligand binding.[4]

Molecular Dynamics (MD) Simulations: MD simulations were carried out to study the

dynamic behavior of the ligand-receptor complexes over time.[5] These simulations provide

insights into the stability of the binding poses and can be used to calculate binding free

energies.[1]

The in silico receptor homology modeling, along with MD simulations and binding free energy

calculations, helped to explain the experimentally observed receptor selectivity and

stereoselective affinity of the 5-SAT analogs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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